REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[C:5]([C:10]3[N:11]=[C:12]([N:30]4[CH2:35][CH2:34][O:33][CH2:32][CH2:31]4)[C:13]4[S:18][C:17]([CH2:19][N:20]5[CH2:25][CH2:24][N:23]([S:26]([CH3:29])(=[O:28])=[O:27])[CH2:22][CH2:21]5)=[CH:16][C:14]=4[N:15]=3)[CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[CH3:36][S:37]([OH:40])(=[O:39])=[O:38]>ClCCl.CO>[S:37]([OH:40])(=[O:39])(=[O:38])[CH3:36].[S:37]([OH:40])(=[O:39])(=[O:38])[CH3:36].[NH:1]1[C:9]2[C:4](=[C:5]([C:10]3[N:11]=[C:12]([N:30]4[CH2:31][CH2:32][O:33][CH2:34][CH2:35]4)[C:13]4[S:18][C:17]([CH2:19][N:20]5[CH2:25][CH2:24][N:23]([S:26]([CH3:29])(=[O:27])=[O:28])[CH2:22][CH2:21]5)=[CH:16][C:14]=4[N:15]=3)[CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:4.5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1N=CC2=C(C=CC=C12)C=1N=C(C2=C(N1)C=C(S2)CN2CCN(CC2)S(=O)(=O)C)N2CCOCC2
|
Name
|
|
Quantity
|
505 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 hours at room temperature during which time a white precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the solvent decanted
|
Type
|
CUSTOM
|
Details
|
the solid dried under vacuum
|
Reaction Time |
3 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
S(C)(=O)(=O)O.S(C)(=O)(=O)O.N1N=CC2=C(C=CC=C12)C=1N=C(C2=C(N1)C=C(S2)CN2CCN(CC2)S(=O)(=O)C)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |